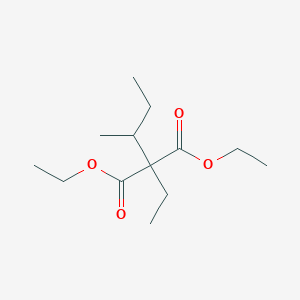

Diethyl sec-butylethylmalonate

Übersicht

Beschreibung

Diethyl sec-butylethylmalonate is an organic compound with the molecular formula C₁₃H₂₄O₄. It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by ethyl, sec-butyl, and diethyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl sec-butylethylmalonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:

Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but is scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl sec-butylethylmalonate undergoes various chemical reactions, including:

Alkylation: As described in the preparation methods, it can be further alkylated to introduce additional substituents.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.

Common Reagents and Conditions

Bases: Sodium ethoxide, potassium tert-butoxide.

Alkyl Halides: 1-bromo-2-methylpropane, methyl iodide.

Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

Alkylated Malonates: Products of further alkylation.

Carboxylic Acids: Products of hydrolysis and decarboxylation.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Diethyl sec-butylmalonate serves as a key building block in organic synthesis, particularly for creating substituted acetic acids and other derivatives. Its ability to form enolates allows it to participate in nucleophilic substitution reactions, facilitating the construction of complex molecules.

Pharmaceuticals

This compound is instrumental in synthesizing various pharmaceuticals. For instance, it has been utilized in the preparation of intermediates for drugs such as pregabalin, which is used to treat epilepsy and neuropathic pain. The synthesis involves converting malonate derivatives into biologically active compounds through decarboxylation and amination reactions .

Agrochemicals

In agrochemical research, diethyl sec-butylmalonate is employed in developing herbicides and pesticides due to its reactivity and ability to form diverse chemical structures that can enhance biological activity against pests.

Polymer Production

The compound is also used in producing polymers and resins, contributing to materials science by enhancing properties such as flexibility and durability in various applications.

Case Study 1: Synthesis of Protected α-Amino Acids

Research conducted by Dai et al. demonstrated an efficient method for synthesizing protected α-amino acids using diethyl sec-butylmalonate as a starting material. The study highlighted its broad substrate scope and high functional group tolerance under mild conditions, showcasing its utility in complex organic transformations .

Case Study 2: Production of Pregabalin Intermediates

A patent describes the use of diethyl sec-butylmalonate in synthesizing intermediates for pregabalin. The process involves multiple steps including hydrolysis and decarboxylation, emphasizing the compound's role in developing therapeutics for neurological disorders .

Wirkmechanismus

The mechanism of action of diethyl sec-butylethylmalonate involves its ability to act as a nucleophile in various chemical reactions. The enolate ion formed from the compound can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. This property makes it a valuable intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Diethyl malonate

- Diethyl ethylmalonate

- Diethyl propylmalonate

Uniqueness

Diethyl sec-butylethylmalonate is unique due to the presence of the sec-butyl group, which imparts different steric and electronic properties compared to other malonates. This uniqueness allows for the synthesis of compounds with specific structural and functional characteristics .

Biologische Aktivität

Diethyl sec-butylethylmalonate (CAS No. 76-71-1) is a malonate ester that has garnered attention for its potential applications in organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by its unique structure, which includes two ethyl groups and a sec-butyl group, contributing to its distinctive biological properties and reactivity.

This compound has the molecular formula and features two ester functionalities that allow for various chemical transformations. The compound exhibits moderate lipophilicity due to its bulky sec-butyl group, which influences its biological activity and interaction with biological membranes .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Pharmacological Applications : This compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its malonate structure allows for the introduction of different functional groups, facilitating the development of biologically active molecules .

- Toxicological Profile : Studies indicate that this compound possesses low acute toxicity. For instance, dermal LD50 values in rabbits exceed 16,960 mg/kg body weight, suggesting minimal irritant effects . Additionally, it has shown no mutagenic potential in standard assays, indicating a favorable safety profile for potential therapeutic applications .

The mechanism by which this compound exerts its biological effects is primarily related to its ability to undergo biotransformation. Upon administration, the compound is hydrolyzed by esterases into malonic acid and corresponding alcohols, which may interact with various biological pathways . This metabolic pathway is crucial for understanding its pharmacodynamics and potential therapeutic uses.

Case Study 1: Synthesis of Bioactive Compounds

A study explored the use of this compound as an intermediate in synthesizing novel anti-inflammatory agents. Researchers demonstrated that modifications to the malonate structure could enhance anti-inflammatory activity through targeted interactions with cyclooxygenase enzymes. The optimized derivatives exhibited improved potency compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Agrochemical Applications

Another investigation focused on the application of this compound in developing agrochemicals. The compound was utilized as a precursor for synthesizing herbicides that inhibit specific metabolic pathways in plants. Field trials indicated significant efficacy against common weeds while maintaining low toxicity to non-target species.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with other malonate derivatives is presented below:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Diethyl malonate | C₆H₁₄O₄ | Simple malonate without bulky substituents |

| Diethyl methylmalonate | C₇H₁₄O₄ | Contains a methyl group; more reactive |

| Diethyl propylmalonate | C₈H₁₈O₄ | Propyl group increases hydrophobicity |

| This compound | C₁₁H₂₀O₄ | Unique steric and electronic properties |

This table illustrates how this compound's structural features confer distinct reactivity patterns and potential applications compared to simpler malonates.

Eigenschaften

IUPAC Name |

diethyl 2-butan-2-yl-2-ethylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-6-10(5)13(7-2,11(14)16-8-3)12(15)17-9-4/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFGIKMWBJCRBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CC)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901018954 | |

| Record name | Diethyl sec-butylethylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76-71-1 | |

| Record name | 1,3-Diethyl 2-ethyl-2-(1-methylpropyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl sec-butylethylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl sec-butylethylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl sec-butylethylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl sec-butylethylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.